An In-depth Technical Guide to 3-Nitropropanal (CAS number 58657-26-4)
An In-depth Technical Guide to 3-Nitropropanal (CAS number 58657-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitropropanal is a reactive aldehyde and a key intermediate in the metabolic pathway of nitro-aliphatic compounds found in various plants and fungi. While not as extensively studied as its oxidized metabolite, 3-nitropropionic acid (3-NPA), 3-nitropropanal holds significant interest due to its position as a direct precursor to this potent mitochondrial toxin. This guide provides a comprehensive technical overview of 3-nitropropanal, including its chemical properties, synthesis, biochemical context, and the well-established mechanism of toxicity associated with its metabolic product, 3-NPA. Detailed experimental protocols and conceptual diagrams are provided to support researchers in the fields of toxicology, neurodegenerative disease, and drug development.
Introduction: The Significance of 3-Nitropropanal
3-Nitropropanal (C₃H₅NO₃) is an aliphatic nitro compound that serves as a critical link in the biotransformation of naturally occurring nitrotoxins.[1] It is primarily recognized as the intermediate in the oxidation of 3-nitropropanol (3-NPOH) to the highly toxic 3-nitropropionic acid (3-NPA).[2][3] The toxicity of 3-NPA is of considerable interest as it is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[4][5] This inhibition leads to cellular energy depletion and oxidative stress, providing a valuable chemical model for studying neurodegenerative conditions such as Huntington's disease.[6][7] Understanding the chemistry and biology of 3-nitropropanal is therefore essential for researchers investigating the toxicology of nitro-compounds and the mechanisms of mitochondrial dysfunction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-nitropropanal is presented below. These properties are primarily predicted values based on its chemical structure.
| Property | Value | Source |
| CAS Number | 58657-26-4 | [8] |
| Molecular Formula | C₃H₅NO₃ | [8] |
| Molecular Weight | 103.08 g/mol | [8] |
| IUPAC Name | 3-nitropropanal | [8] |
| Boiling Point | 202.6 ± 23.0 °C (Predicted) | [9] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 7.59 ± 0.29 (Predicted) | [9] |
| SMILES | C(C[O-])C=O | [8] |
Synthesis of 3-Nitropropanal
3-Nitropropanal can be synthesized through the nitration of acrolein.[6] This process serves as a key step in the overall synthesis of 3-NPA and its derivatives for research purposes.[6][7]
Conceptual Synthesis Workflow
Caption: Synthesis of 3-Nitropropanal from Acrolein.
Biochemical Context and Metabolic Fate
3-Nitropropanal is a transient but crucial intermediate in the metabolic activation of 3-nitropropanol to the ultimate toxicant, 3-nitropropionic acid.[1] This biotransformation is a critical aspect of the toxicology of nitro-compounds found in certain forage plants.[2][3]
Metabolic Pathway
The in-vivo conversion of 3-nitropropanol involves a two-step oxidation process, primarily occurring in the liver.
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Oxidation of 3-Nitropropanol: 3-Nitropropanol is oxidized to 3-nitropropanal. This reaction is catalyzed by enzymes such as horse liver alcohol dehydrogenase.[1]
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Oxidation of 3-Nitropropanal: 3-Nitropropanal is subsequently oxidized to 3-nitropropionic acid.[6][7]
Caption: Metabolic activation of 3-Nitropropanol.
Mechanism of Toxicity: The Role of 3-Nitropropionic Acid
The primary toxicological relevance of 3-nitropropanal lies in its rapid conversion to 3-NPA.[5] 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), a critical enzyme of the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[2][4][10]
Signaling Pathway of 3-NPA Induced Cellular Dysfunction
The irreversible inhibition of SDH by 3-NPA triggers a cascade of detrimental cellular events:
-
Inhibition of Cellular Respiration: The blockage of the Krebs cycle and electron transport chain leads to a severe depletion of ATP.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction results in the leakage of electrons and the formation of damaging free radicals, leading to oxidative stress.[4][5]
-
Excitotoxicity: The cellular energy deficit makes neurons more susceptible to glutamate-induced excitotoxicity.[5]
-
Apoptosis and Necrosis: The culmination of these insults leads to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[5]
Caption: Mechanism of 3-NPA induced neurotoxicity.
Analytical Methodologies
The quantification of 3-nitropropanal can be challenging due to its reactivity. Analytical methods are often focused on the more stable and toxicologically significant metabolites, 3-nitropropanol and 3-nitropropionic acid. High-performance liquid chromatography (HPLC) is a commonly employed technique.[11][12]
Experimental Protocol: HPLC-based Quantification of 3-NPA and 3-NPOH
This protocol is adapted from methods used for the analysis of 3-NPA and 3-NPOH in biological matrices and plant extracts.[11][12]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or mass spectrometry (MS/MS) detector.[11]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS/MS for higher sensitivity and specificity.[11]
Procedure:
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step using a solvent like acetonitrile, followed by centrifugation.
-
For plant material, perform an extraction with a suitable solvent system (e.g., methanol/water), followed by filtration.
-
-
Standard Curve Generation: Prepare a series of standard solutions of 3-NPA and 3-NPOH of known concentrations in the mobile phase to create a calibration curve.
-
Injection: Inject a fixed volume of the prepared sample and standards onto the HPLC system.
-
Data Analysis: Quantify the amount of 3-NPA and 3-NPOH in the sample by comparing their peak areas or signal intensities to the calibration curve.
Research Applications and Future Directions
While 3-nitropropanal is primarily viewed as a metabolic intermediate, its role in the synthesis of 3-NPA derivatives makes it a compound of interest for researchers developing tools to study mitochondrial dysfunction and neurodegeneration.[6] Future research could focus on:
-
Developing sensitive and specific analytical methods for the direct quantification of 3-nitropropanal in biological systems.
-
Investigating the direct biological effects of 3-nitropropanal, independent of its conversion to 3-NPA.
-
Exploring the potential of 3-nitropropanal as a reactive handle for the development of chemical probes to study cellular processes.
Conclusion
3-Nitropropanal is a chemically reactive and biologically significant molecule that sits at the crossroads of the metabolism of naturally occurring nitrotoxins. Its rapid conversion to the potent mitochondrial toxin 3-nitropropionic acid underscores its importance in the field of toxicology. A thorough understanding of the properties and reactivity of 3-nitropropanal is crucial for researchers investigating the mechanisms of mitochondrial dysfunction and for the development of potential therapeutic strategies for related neurodegenerative diseases.
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